TAN 420C

Microtubule Stabilization Taxane Resistance Oncology Pharmacology

Ixabepilone (BMS-247550) is a metabolically stable, semi-synthetic epothilone B analog. Its lactam ring confers an extended plasma half-life (16–72h) and overcomes P-gp/BCRP-mediated resistance, maintaining potency in taxane-resistant models. Ideal for preclinical oncology studies requiring sustained exposure or investigation of non-cross-resistant mechanisms. NOT a generic MSAs substitute; use for PK/PD modeling and advanced pharmacology.

Molecular Formula C29H42N2O9
Molecular Weight 562.7 g/mol
Cat. No. B12373674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAN 420C
Molecular FormulaC29H42N2O9
Molecular Weight562.7 g/mol
Structural Identifiers
SMILESCC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)OC)OC(=O)N)C)C)O)OC
InChIInChI=1S/C29H42N2O9/c1-15-9-8-10-22(37-5)27(40-29(30)36)17(3)11-16(2)24(33)23(38-6)12-18(4)26(39-7)20-13-19(32)14-21(25(20)34)31-28(15)35/h8-11,13-14,16,18,22-24,26-27,32-34H,12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8+,15-9-,17-11+/t16-,18-,22-,23-,24+,26+,27-/m0/s1
InChIKeyQCXSABHHRSWSID-PDFXUIOASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ixabepilone [(4Z,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate: Baseline Procurement and Identity Reference


The compound [(4Z,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate is Ixabepilone (INN), also known as BMS-247550 or azaepothilone B. It is a semi-synthetic analog of the natural product epothilone B, classified as a macrolactam microtubule-stabilizing agent [1]. The molecular formula is C₂₇H₄₂N₂O₅S with a molecular weight of 506.70 [2]. It is the first epothilone-class agent to receive regulatory approval, specifically for the treatment of metastatic or locally advanced breast cancer, including taxane-resistant and multidrug-resistant disease [3].

Ixabepilone Procurement: Why In-Class Epothilone Analogs Are Not Interchangeable


Although Ixabepilone belongs to the epothilone class of microtubule-stabilizing agents (MSAs) alongside analogs like patupilone (epothilone B) and sagopilone (ZK-EPO), substitution among these agents is scientifically and clinically unsupportable. These agents differ from each other and from other MSAs (e.g., taxanes) in their macrocyclic structure (lactam vs. lactone), which directly influences pharmacokinetic stability, plasma half-life, and susceptibility to resistance mechanisms such as P-glycoprotein (P-gp) efflux and βIII-tubulin isoform expression [1]. Crucially, the clinical toxicity profiles are drug-specific: Ixabepilone's dose-limiting toxicity (DLT) is primarily neurologic, whereas patupilone's DLT is gastrointestinal [2]. Consequently, selecting a specific analog based on potency data alone, without accounting for these distinct quantitative parameters, leads to unpredictable in vivo performance and divergent clinical utility [3].

Ixabepilone: Quantitative Evidence Guide for Differential Selection vs. Paclitaxel, Patupilone, and Epothilone B


Potency Superiority in Taxane-Resistant Cell Lines: A Direct Head-to-Head Comparison of IC50 Values

In the USC-1 cell line model, Ixabepilone demonstrates significantly greater potency than paclitaxel, with IC50 values of 0.87 nM for Ixabepilone versus 2.14 nM for paclitaxel (p = 0.02). This represents a 2.46-fold increase in potency for Ixabepilone under identical assay conditions [1]. While the epothilone B analog patupilone was even more potent in this specific assay (IC50 0.41 nM), the differentiation for Ixabepilone lies in its balanced efficacy profile against taxane-resistant tumors coupled with its established clinical safety and regulatory approval [2].

Microtubule Stabilization Taxane Resistance Oncology Pharmacology

Distinct Resistance Profile: P-Glycoprotein (P-gp) Susceptibility Compared to Taxanes

A key differentiator for Ixabepilone is its interaction with the P-glycoprotein (P-gp/MDR1) efflux pump, a major mechanism of multidrug resistance. In MDR1-transfected Madin-Darby canine kidney cells, the IC50 for Ixabepilone shifts from 90 nM (parental cells) to >2000 nM (MDR1-transfected cells) [1]. However, this resistance factor (~22-fold) is notably different from the effects observed for taxanes; in a separate BCRP-overexpressing model, the resistance factor for Ixabepilone was only 1.2-fold, compared to 7.3-fold for docetaxel and 4.3-fold for paclitaxel [1]. This profile indicates that while Ixabepilone is a P-gp substrate, its resistance profile is not uniform across all efflux transporters and may be less impacted by specific mechanisms that severely limit taxane efficacy.

Drug Resistance ABC Transporters Multidrug Resistance

Structural Differentiation Drives Metabolic Stability: Plasma Half-Life vs. Epothilone B

The structural modification of epothilone B, specifically the replacement of the macrocyclic lactone with a lactam (aza-epothilone B), directly translates into a quantifiable improvement in metabolic stability. The plasma half-life (t½) of Ixabepilone is reported to be in the range of 16–72 hours, a significant increase from the approximately 5-hour half-life of the natural parent compound, epothilone B [1]. This 3- to 14-fold increase in half-life is a direct consequence of the lactam's enhanced resistance to metabolic degradation, primarily by esterases [2].

Pharmacokinetics Drug Metabolism Lactam Stability

Defined CYP3A4 Substrate Profile: Clinical Pharmacokinetic Impact Quantified

Ixabepilone's metabolic pathway is well-defined, with CYP3A4 identified as a primary enzyme for its clearance. This characteristic allows for predictable management of drug-drug interactions, a critical factor in clinical and translational research. A clinical study with the strong CYP3A4 inhibitor ketoconazole demonstrated a quantifiable impact: co-administration resulted in a 79% increase in Ixabepilone's area under the curve (AUC₀-∞) [1]. This necessitated a reduction in the maximum administered dose of Ixabepilone from 40 mg/m² (single-agent) to 25 mg/m² when combined with ketoconazole [1]. This provides a clear, evidence-based guideline for managing potential interactions, unlike some less-studied analogs.

Drug-Drug Interaction CYP3A4 Metabolism Clinical Pharmacology

Ixabepilone: Validated Application Scenarios for Research and Preclinical Procurement


Modeling and Overcoming Taxane-Resistant Breast Cancer

Ixabepilone is the optimal choice for establishing and characterizing models of taxane-resistant breast cancer. Direct evidence shows that in vitro, certain taxane-resistant breast tumor cell lines (BTCL) retain sensitivity to Ixabepilone, whereas they exhibit cross-resistance to both paclitaxel and docetaxel [1]. Furthermore, in vivo, Ixabepilone demonstrated superior efficacy compared to paclitaxel in all five tested paclitaxel-resistant tumor models, including the clinically-derived Pat-7 ovarian carcinoma [2]. This validates its procurement for research aiming to elucidate non-cross-resistant mechanisms of action.

Investigating BCRP-Mediated Drug Resistance

Ixabepilone is a preferred tool compound for studies focused on breast cancer resistance protein (BCRP/ABCG2)-mediated efflux. Quantitative data confirms that Ixabepilone is a poor substrate for BCRP, resulting in a minimal resistance factor of only 1.2-fold in BCRP-overexpressing cells, in stark contrast to the 7.3-fold and 4.3-fold resistance observed for docetaxel and paclitaxel, respectively [1]. This property makes Ixabepilone an ideal candidate for probing resistance pathways independent of BCRP, or as a comparator when screening for compounds designed to evade this specific resistance mechanism.

Longitudinal In Vivo Efficacy Studies Requiring Stable Pharmacokinetics

For preclinical in vivo oncology studies requiring less frequent dosing or investigating sustained drug exposure, Ixabepilone's pharmacokinetic profile provides a distinct advantage. Its extended plasma half-life of 16–72 hours—a direct result of its metabolically stable lactam ring—allows for dosing schedules (e.g., every 3 weeks) that are both clinically relevant and logistically simpler than those required for epothilone B (t½ ~5 hours) [1]. This stability reduces the variability associated with rapidly cleared compounds and ensures more consistent drug levels throughout the study period.

Clinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling with Defined Metabolic Interactions

Ixabepilone serves as an excellent model compound for advanced PK/PD and drug-drug interaction (DDI) studies. Its well-characterized metabolism by CYP3A4 and the existence of robust clinical DDI data—showing a precise 79% increase in AUC when co-administered with ketoconazole—provide a validated framework for computational and experimental pharmacology [1]. This level of detailed, quantitative knowledge is essential for developing predictive models of drug clearance and toxicity, a feature not available for many less-characterized epothilone analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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